molecular formula C19H18ClF3N6O3 B10963172 2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]acetamide

2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]acetamide

Cat. No.: B10963172
M. Wt: 470.8 g/mol
InChI Key: OERCOVJUIWKOHG-UHFFFAOYSA-N
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Description

2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazole ring, a benzoxadiazole moiety, and a morpholine group, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]acetamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone under acidic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Cyclopropylation: The cyclopropyl group can be introduced via cyclopropanation reactions using diazo compounds.

    Formation of the benzoxadiazole ring: This can be synthesized through the reaction of an appropriate o-phenylenediamine derivative with nitrous acid.

    Coupling of the pyrazole and benzoxadiazole rings: This step typically involves the use of coupling agents such as carbodiimides or phosphonium salts.

    Introduction of the morpholine group: This can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine and pyrazole rings.

    Reduction: Reduction reactions can occur at the nitro group of the benzoxadiazole ring.

    Substitution: The chloro group on the pyrazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products may include N-oxides and sulfoxides.

    Reduction: Products may include amines and hydroxylamines.

    Substitution: Products may include various substituted pyrazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, the compound may serve as a probe for studying enzyme activity and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a valuable tool for biochemical research.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for material science.

Mechanism of Action

The mechanism of action of 2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group and the morpholine ring are likely involved in these interactions, contributing to the compound’s potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]acetamide
  • Trospium chloride
  • Vorapaxar

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups. The presence of the trifluoromethyl group and the morpholine ring provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H18ClF3N6O3

Molecular Weight

470.8 g/mol

IUPAC Name

2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)acetamide

InChI

InChI=1S/C19H18ClF3N6O3/c20-14-17(10-1-2-10)29(25-18(14)19(21,22)23)9-13(30)24-11-3-4-12(16-15(11)26-32-27-16)28-5-7-31-8-6-28/h3-4,10H,1-2,5-9H2,(H,24,30)

InChI Key

OERCOVJUIWKOHG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=NN2CC(=O)NC3=CC=C(C4=NON=C34)N5CCOCC5)C(F)(F)F)Cl

Origin of Product

United States

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